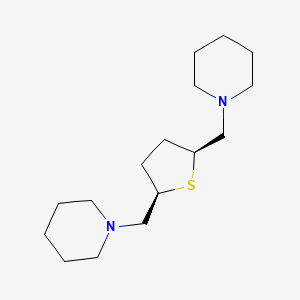

cis-2,5-Di(piperidinomethyl)-1-thiacyclopentane

Description

cis-2,5-Di(piperidinomethyl)-1-thiacyclopentane is a complex organic compound featuring a thiacyclopentane ring substituted with two piperidinomethyl groups at the 2 and 5 positions

Properties

CAS No. |

172753-31-0 |

|---|---|

Molecular Formula |

C16H30N2S |

Molecular Weight |

282.5 g/mol |

IUPAC Name |

1-[[(2S,5R)-5-(piperidin-1-ylmethyl)thiolan-2-yl]methyl]piperidine |

InChI |

InChI=1S/C16H30N2S/c1-3-9-17(10-4-1)13-15-7-8-16(19-15)14-18-11-5-2-6-12-18/h15-16H,1-14H2/t15-,16+ |

InChI Key |

MHRFXGZRITXVEY-IYBDPMFKSA-N |

Isomeric SMILES |

C1CCN(CC1)C[C@H]2CC[C@H](S2)CN3CCCCC3 |

Canonical SMILES |

C1CCN(CC1)CC2CCC(S2)CN3CCCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2,5-Di(piperidinomethyl)-1-thiacyclopentane typically involves the reaction of thiacyclopentane with piperidinomethyl chloride under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a strong base such as sodium hydride or potassium tert-butoxide. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

cis-2,5-Di(piperidinomethyl)-1-thiacyclopentane undergoes various chemical reactions, including:

Oxidation: The thiacyclopentane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiol or sulfide.

Substitution: The piperidinomethyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

cis-2,5-Di(piperidinomethyl)-1-thiacyclopentane has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific biological targets.

Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of cis-2,5-Di(piperidinomethyl)-1-thiacyclopentane involves its interaction with specific molecular targets. The piperidinomethyl groups can interact with various receptors or enzymes, modulating their activity. The thiacyclopentane ring provides structural stability and can participate in various chemical reactions, enhancing the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

cis-2,5-Diaminobicyclo[2.2.2]octane: A chiral scaffold used in asymmetric catalysis.

cis-2,5-Dicyanopyrrolidine: Inhibitors of dipeptidyl peptidase IV.

cis-2,5-Di(2-phenethyl)-pyrrolidine hydrochloride: A novel derivative of nor-lobelane.

Uniqueness

cis-2,5-Di(piperidinomethyl)-1-thiacyclopentane is unique due to its combination of a thiacyclopentane ring and piperidinomethyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not observed in similar compounds.

Biological Activity

The compound cis-2,5-Di(piperidinomethyl)-1-thiacyclopentane is a member of the thiacyclopentane family and has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C12H22N2S

Molecular Weight: 230.38 g/mol

CAS Registry Number: 5161-13-7

The compound features a thiacyclopentane ring substituted with two piperidinomethyl groups, which are known to enhance biological interactions due to their nitrogen-containing structures.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, studies have shown that piperidine derivatives can inhibit bacterial growth by disrupting cellular functions and inhibiting critical enzymes such as DNA gyrase .

The proposed mechanisms include:

- Cell Membrane Disruption: The compound may interfere with the integrity of bacterial membranes.

- Inhibition of DNA Gyrase: Similar compounds have shown to inhibit DNA gyrase activity, leading to impaired DNA replication in bacteria .

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy:

- A comparative analysis of various piperidine derivatives demonstrated that those with structural similarities to This compound exhibited lower Minimum Inhibitory Concentrations (MICs) against strains such as Staphylococcus aureus and Escherichia coli.

- Table 1: MIC Values of Piperidine Derivatives

Compound Name MIC (µg/mL) Bacterial Strain This compound 5 Staphylococcus aureus Piperazine derivative 10 E. coli Control (standard antibiotic) 2 Staphylococcus aureus -

In Vivo Studies:

- Animal models treated with derivatives similar to This compound showed reduced bacterial load in infected tissues compared to untreated controls, indicating potential therapeutic benefits.

Toxicity and Safety Profile

Preliminary assessments suggest that while the compound exhibits promising biological activity, detailed toxicity studies are necessary to ascertain safety profiles for therapeutic use. Current data indicate moderate toxicity levels in controlled environments, necessitating further investigation into dosage optimization and side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.